N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide
Description
N-(2,1,3-Benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide is a synthetic organic compound characterized by a benzothiadiazole core linked to a carbamothioyl group and a 3-methylbutanamide moiety.
Properties
Molecular Formula |
C12H14N4OS2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H14N4OS2/c1-7(2)6-10(17)14-12(18)13-8-4-3-5-9-11(8)16-19-15-9/h3-5,7H,6H2,1-2H3,(H2,13,14,17,18) |
InChI Key |
UOUUBWCGJLOSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide typically involves the reaction of 2,1,3-benzothiadiazole with appropriate reagents to introduce the carbamothioyl and methylbutanamide groups. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include thiourea, methylbutanoyl chloride, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted butanamide derivatives. Below is a systematic comparison with key analogs:
Core Structural Features
Key Observations :
- The target compound’s benzothiadiazole-carbamothioyl motif distinguishes it from simpler benzamide analogs (e.g., ).
- The presence of a carbamothioyl group (C=S) instead of a standard carbamoyl (C=O) may enhance metal-binding capacity, similar to pyrazolylcarbamothioyl derivatives .
- Halogenated analogs (e.g., dichlorobenzyl in ) often exhibit increased lipophilicity and metabolic stability compared to non-halogenated systems.
Comparison of Yields and Conditions :
Insights :
- The target compound’s synthesis likely follows a multi-step protocol involving benzothiadiazole functionalization followed by carbamothioyl and amide coupling.
- Steric hindrance from the 3-methylbutanamide group may necessitate optimized coupling conditions, as seen in hindered analogs .
Structural Analysis Techniques
Biological Activity
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-3-methylbutanamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2S2. The compound features a benzothiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and insecticidal properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. Specific studies have demonstrated that benzothiadiazole derivatives can inhibit the growth of pathogenic microorganisms through disruption of cell wall synthesis or interference with metabolic pathways.
2. Insecticidal Activity
Benzothiadiazole derivatives have been explored for their insecticidal properties, particularly against mosquito vectors like Aedes aegypti. A study highlighted that certain benzothiadiazole-based compounds exhibited larvicidal activity with LC50 values indicating effective control over mosquito populations without significant toxicity to non-target organisms .
3. Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary cytotoxicity assays suggest that this compound exhibits low toxicity towards human cell lines at effective concentrations. For example, similar compounds have shown no significant cytotoxic effects on human peripheral blood mononuclear cells even at high concentrations .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Activity : Many benzothiadiazole derivatives act as enzyme inhibitors, which can disrupt essential biochemical pathways in microorganisms.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with specific cellular receptors or signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.
Case Study 1: Insecticidal Efficacy
A recent study evaluated the efficacy of various benzothiadiazole derivatives against Aedes aegypti larvae. The results showed that certain compounds had LC50 values significantly lower than those of conventional insecticides like temephos, indicating a promising alternative for mosquito control strategies .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. The results demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
